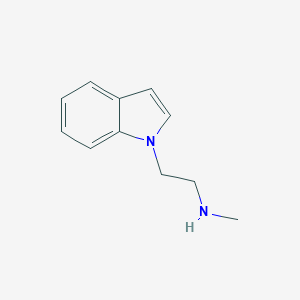

2-(1H-Indol-1-yl)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-Indol-1-yl)-N-methylethanamine is a compound with the molecular formula C10H12N2 . It has an average mass of 160.216 Da and a monoisotopic mass of 160.100052 Da .

Synthesis Analysis

The synthesis of indole derivatives often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of 2-(1H-Indol-1-yl)-N-methylethanamine consists of a benzene ring fused with a pyrrole ring, forming an indole structure . The indole structure is then attached to an ethanamine group .Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve the formation of C–C or C–N bonds . For example, in the synthesis of aspidophylline, the intermediate indolenine is prevented from aromatization by the absence of an α-proton; instead, the pendant alcohol released by lactone methanolysis can add to the imine, giving the required aminal .Physical And Chemical Properties Analysis

2-(1H-Indol-1-yl)-N-methylethanamine has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-(1H-Indol-1-yl)-N-methylethanamine, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . They can help reduce inflammation in the body, making them potentially useful in the treatment of diseases characterized by inflammation .

Anticancer Properties

Indole derivatives have shown potential in the treatment of cancer . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Properties

Indole derivatives have been used in the development of anti-HIV drugs . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity .

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties . They can help protect the body from damage caused by harmful molecules called free radicals .

Antimicrobial Properties

Indole derivatives have been found to possess antimicrobial properties . They can inhibit the growth of certain types of bacteria and other microorganisms .

Antitubercular Properties

Indole derivatives have shown potential in the treatment of tuberculosis . They have been found to possess antitubercular activities .

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties . They can potentially be used in the treatment of diabetes .

Future Directions

Indole derivatives, including 2-(1H-Indol-1-yl)-N-methylethanamine, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic methods to create indole derivatives with more complex substitution patterns . Additionally, the exploration of the biological activities of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name |

2-indol-1-yl-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBPLJUCVWGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-1-yl)-N-methylethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)